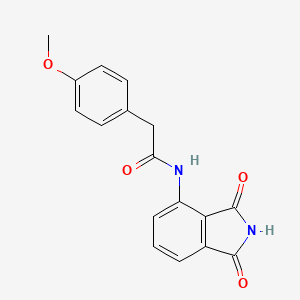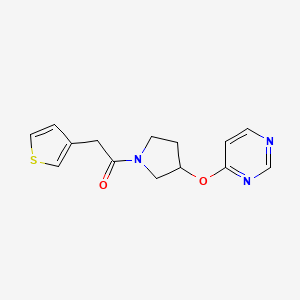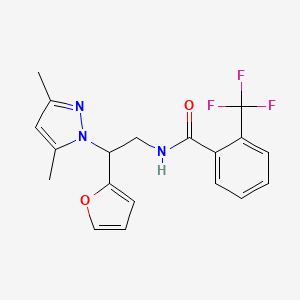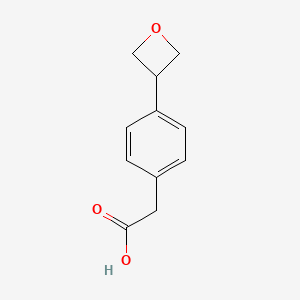
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXAA was initially developed as an antitumor agent and has shown promising results in preclinical studies.
Mecanismo De Acción
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide exerts its antitumor activity by activating the immune system and inducing tumor necrosis. This compound stimulates the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ), which are involved in the immune response against tumors. This compound also disrupts the blood supply to tumors by inducing vascular permeability and causing the death of endothelial cells.
Biochemical and Physiological Effects:
This compound has been shown to induce a wide range of biochemical and physiological effects in animal models. This compound increases the production of cytokines, such as TNF-α, IL-6, and IFN-γ, which are involved in the immune response against tumors. This compound also increases the levels of reactive oxygen species (ROS) in tumor cells, which can lead to cell death. This compound also induces vascular permeability, which can lead to the death of endothelial cells and disruption of the blood supply to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide has several advantages for use in lab experiments. This compound is a synthetic compound that can be easily synthesized in large quantities. This compound has also been extensively studied in preclinical models and has shown promising results as an antitumor agent. However, this compound has several limitations for use in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in animal models. This compound also has a short half-life in vivo, which can limit its effectiveness as an antitumor agent.
Direcciones Futuras
For the development of N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide include improving its solubility and pharmacokinetic properties, investigating its potential in combination with other chemotherapeutic agents or immunotherapies, and further elucidating its mechanism of action.
Métodos De Síntesis
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide can be synthesized using a multistep process that involves the reaction of 4-methoxyphenylacetic acid with phosgene to form the corresponding acid chloride. This intermediate is then treated with phthalic anhydride to form the dioxoisoindole ring system. The final product is obtained by reacting the dioxoisoindole intermediate with ammonia.
Aplicaciones Científicas De Investigación
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications as an antitumor agent. Preclinical studies have shown that this compound exhibits antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models.
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-23-11-7-5-10(6-8-11)9-14(20)18-13-4-2-3-12-15(13)17(22)19-16(12)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAYAXRWNWPESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2660216.png)
![2-(3,5-difluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2660217.png)
![3-allyl-5-(4-methoxyphenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2660221.png)
![5-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2660224.png)

![7-(4-bromophenyl)-2-(3-hydroxypropyl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2660227.png)


![3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B2660232.png)
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2660233.png)


![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2660236.png)